(R)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No.:
Cat. No.: VC17468442
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14FN |
|---|---|
| Molecular Weight | 179.23 g/mol |
| IUPAC Name | (1R)-6-fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
| Standard InChI | InChI=1S/C11H14FN/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1 |
| Standard InChI Key | JPUNXCJAQJRPJN-LLVKDONJSA-N |
| Isomeric SMILES | CC1=C(C=CC2=C1CCC[C@H]2N)F |
| Canonical SMILES | CC1=C(C=CC2=C1CCCC2N)F |
Introduction
The compound (R)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated derivative of tetrahydronaphthalene. This compound belongs to a class of organic molecules with potential applications in medicinal chemistry, particularly as intermediates in pharmaceutical synthesis or as candidates for drug development. Its structural features, including the fluorine and methyl substitutions, contribute to its unique chemical and biological properties.
Synthesis
The synthesis of (R)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions starting from commercially available precursors. A general synthetic pathway includes:
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Fluorination: Introduction of the fluorine atom on the aromatic ring using electrophilic fluorination reagents.
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Methylation: Addition of a methyl group through Friedel-Crafts alkylation or related methods.
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Amine Introduction: Functionalization of the naphthalene ring to introduce the amine group via reductive amination or nucleophilic substitution.
These steps require precise control over reaction conditions to achieve regioselectivity and stereoselectivity for the desired (R)-enantiomer.
Applications
The compound's structure suggests potential applications in:
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Pharmaceutical Development:
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Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.
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The amine group is a common pharmacophore in drug design.
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Chemical Intermediates:
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Useful as a building block in synthesizing more complex molecules.
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Potential precursor for ligands or catalysts.
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Biological Studies:
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Its structural similarity to neurotransmitter analogs makes it a candidate for studying receptor interactions.
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Safety and Handling
The compound may pose risks similar to other fluorinated amines:
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Toxicity: Harmful if swallowed; may cause skin and eye irritation.
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Handling Precautions: Use appropriate personal protective equipment (PPE), including gloves and goggles.
Research Findings
While specific biological activity data for this compound is limited in publicly available literature, related compounds with similar structures have shown promise in:
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Neuropharmacology:
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Interaction with serotonin or dopamine receptors.
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Potential use in treating neurological disorders.
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Cancer Research:
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Fluorinated compounds are being explored for their anticancer properties due to their ability to modulate enzyme activity and improve drug-target interactions.
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